1,1-Dibromo-2,2-dimethoxyethane
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Overview
Description
1,1-Dibromo-2,2-dimethoxyethane, also known as bromoacetaldehyde dimethyl acetal, is an organic compound with the molecular formula C4H8Br2O2. It is a colorless to light yellow liquid that is used in various chemical syntheses. The compound is known for its reactivity due to the presence of both bromine atoms and methoxy groups, making it a valuable intermediate in organic chemistry.
Preparation Methods
1,1-Dibromo-2,2-dimethoxyethane can be synthesized through several methods. One common synthetic route involves the bromination of acetaldehyde dimethyl acetal. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction conditions often require controlled temperatures to ensure the selective bromination of the compound.
Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1,1-Dibromo-2,2-dimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine atoms with methoxy groups, forming 1,1-dimethoxy-2,2-dimethoxyethane.
Reduction Reactions: The compound can be reduced to form 1,1-dimethoxyethane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form corresponding carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions typically yield new compounds with different functional groups, while reduction and oxidation reactions alter the oxidation state of the compound.
Scientific Research Applications
1,1-Dibromo-2,2-dimethoxyethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex molecule construction.
Biology: The compound can be used in the synthesis of biologically active molecules, such as antibiotics and enzyme inhibitors.
Medicine: It is involved in the development of new drugs and therapeutic agents. Its derivatives may exhibit pharmacological properties that are useful in treating diseases.
Industry: The compound is used in the production of specialty chemicals and materials. It can be a precursor for polymers, resins, and other industrial products.
Mechanism of Action
The mechanism by which 1,1-dibromo-2,2-dimethoxyethane exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as good leaving groups, facilitating substitution reactions. The methoxy groups can stabilize intermediates during reactions, making the compound versatile in various chemical transformations.
Molecular targets and pathways involved in its reactions depend on the specific context of its use. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
1,1-Dibromo-2,2-dimethoxyethane can be compared with other similar compounds, such as:
1,2-Dibromoethane: This compound has two bromine atoms on adjacent carbon atoms, making it less reactive in substitution reactions compared to this compound.
1,1-Dibromoethane: Lacking the methoxy groups, this compound is less versatile in chemical reactions.
2-Bromo-1,1-dimethoxyethane: Similar in structure but with only one bromine atom, making it less reactive in certain reactions.
The uniqueness of this compound lies in its combination of bromine and methoxy groups, providing a balance of reactivity and stability that is useful in various chemical syntheses.
Properties
Molecular Formula |
C4H8Br2O2 |
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Molecular Weight |
247.91 g/mol |
IUPAC Name |
1,1-dibromo-2,2-dimethoxyethane |
InChI |
InChI=1S/C4H8Br2O2/c1-7-4(8-2)3(5)6/h3-4H,1-2H3 |
InChI Key |
DVURBTQNXVGUKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(Br)Br)OC |
Origin of Product |
United States |
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